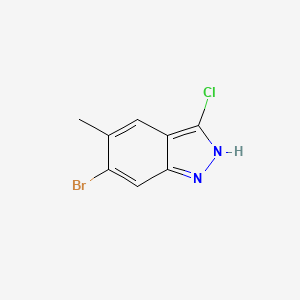

6-Bromo-3-chloro-5-methyl-1H-indazole

Overview

Description

The compound "6-Bromo-3-chloro-5-methyl-1H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are of significant interest due to their potential pharmacological properties and their use in various chemical reactions. The indazole nucleus is a fusion of a pyrrole ring to a benzene ring, which can be further substituted with various functional groups to yield compounds with diverse chemical and biological activities .

Synthesis Analysis

The synthesis of indazole derivatives can involve various strategies, including 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone has been reported, leading to compounds like 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione. This process involves the reaction of sydnones with quinones followed by bromination to introduce the bromo substituent . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the heterocyclic core, which can influence the electronic distribution and reactivity of the molecule. The crystal structure of related compounds, such as 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined using single-crystal X-ray diffraction, revealing monoclinic space group and specific bond lengths and angles . These structural details are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, including halogenation, cycloaddition, and substitution reactions. The bromination of indazole derivatives can lead to regioselective formation of bromo-substituted products, as seen in the bromination of 6-(2-furyl)imidazo[2,1-b]thiazole derivatives . The presence of halogen atoms like bromine and chlorine in "this compound" suggests that it could undergo further chemical transformations, such as nucleophilic substitution or coupling reactions, which are common in halogenated aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of halogen atoms is likely to increase the molecular weight and influence the compound's boiling and melting points. The electronic effects of the halogens could also affect the acidity and basicity of the molecule. The solubility of such compounds in organic solvents or water would depend on the substituents and the overall polarity of the molecule. The crystal packing and hydrogen bonding patterns observed in similar compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, can give insights into the solid-state properties of "this compound" .

Scientific Research Applications

Indazole Derivatives and Their Therapeutic Applications

Indazole derivatives, including compounds like 6-Bromo-3-chloro-5-methyl-1H-indazole, have been extensively studied for their therapeutic applications. These heterocyclic compounds, consisting of a pyrazole ring fused with a benzene ring, exhibit a wide variety of biological activities. Research spanning from 2013 to 2017 has revealed promising anticancer and anti-inflammatory properties. They have also been investigated for their potential in treating disorders involving protein kinases and neurodegeneration, making the indazole scaffold a cornerstone in the development of novel therapeutic agents (Denya, Malan, & Joubert, 2018).

Corrosion Inhibition

While not directly related to this compound, studies on tolyltriazole (a derivative with a triazole ring instead of indazole) provide insights into the utility of heterocyclic compounds in corrosion inhibition, particularly for copper and brass in corrosive environments. This demonstrates the potential for indazole derivatives, by analogy, to serve in protective coatings and materials engineering applications (Walker, 1976).

Chemistry and Biology of Indazoles

Indazoles, including derivatives like this compound, are crucial in medicinal chemistry due to their diverse pharmacological profiles. These compounds exhibit a broad spectrum of activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, and antituberculosis effects. Such versatility underscores the potential of indazole derivatives in drug development and the treatment of various diseases (Ali, Dar, Pradhan, & Farooqui, 2013).

Novel Triazole Derivatives

Research on triazole derivatives, which share a similar heterocyclic structure with indazoles, has shown significant anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This highlights the potential of structurally related compounds, such as this compound, for the development of new pharmaceuticals targeting a variety of diseases (Ferreira et al., 2013).

Mechanism of Action

Target of Action

6-Bromo-3-chloro-5-methyl-1H-indazole is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They have been studied for their antiviral properties.

Mode of Action

Indazole derivatives are known to interact with various targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition, regulation, or modulation of certain biochemical pathways .

Biochemical Pathways

Indazole derivatives have been found to affect various biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that indazole derivatives may affect multiple biochemical pathways, leading to a wide range of downstream effects.

Pharmacokinetics

The compound’s properties, such as its predicted boiling point of 3747±220 °C and density of 1878±006 g/cm3 , may influence its pharmacokinetic behavior.

Result of Action

Indazole derivatives have been found to have various biological effects, including anticancer, antiangiogenic, and antioxidant activities . These effects suggest that this compound may have similar effects.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . Additionally, the compound should be kept in a dark place to maintain its stability .

properties

IUPAC Name |

6-bromo-3-chloro-5-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXNUHWTLICLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646742 | |

| Record name | 6-Bromo-3-chloro-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-45-9 | |

| Record name | 6-Bromo-3-chloro-5-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)